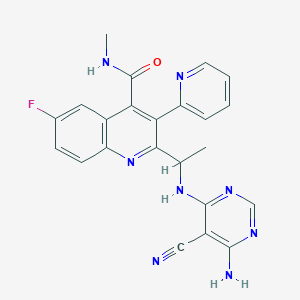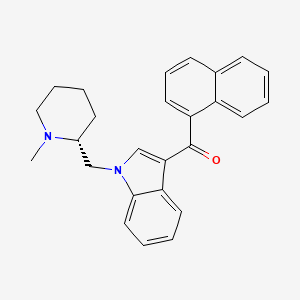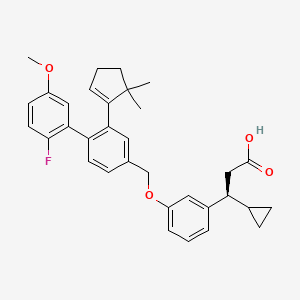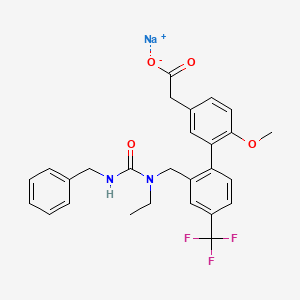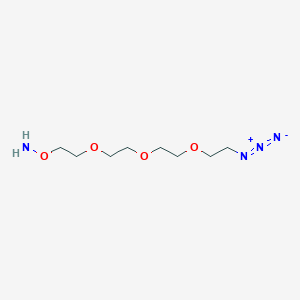
Aminooxy-PEG3-Azid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminooxy-PEG3-azide is a PEG derivative containing an aminooxy group and an azide group . It is a non-cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
The synthesis of Aminooxy-PEG3-azide involves the reaction of an aminooxy group with an aldehyde to form an oxime bond . This study describes the synthesis of 1,2,3-triazole adducts from their corresponding PEG azides via a convenient, mild click reaction, which facilitates straightforward NMR-based quantitative end-group analysis .Chemical Reactions Analysis
The azide group in Aminooxy-PEG3-azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The aminooxy group can be used in bioconjugation .Physical and Chemical Properties Analysis
Aminooxy-PEG3-azide has a molecular weight of 234.25 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 7 . It has a Rotatable Bond Count of 12 . Its Exact Mass is 234.13280507 g/mol and its Monoisotopic Mass is 234.13280507 g/mol .Wissenschaftliche Forschungsanwendungen
Biokonjugation
Aminooxy-PEG3-Azid wird in der Biokonjugation verwendet {svg_1} {svg_2}. Die Aminooxygruppe reagiert mit einem Aldehyd unter Bildung einer Oximbbindung {svg_3} {svg_4}. Wird ein Reduktionsmittel verwendet, bildet sich eine Hydroxylaminbindung {svg_5} {svg_6}.
Click-Chemie
Die Azidgruppe von this compound kann über Click-Chemie mit Alkinen, BCN und DBCO reagieren, um eine stabile Triazolbindung zu bilden {svg_7} {svg_8}. Dies macht es in einer Vielzahl von Forschungsanwendungen nützlich, bei denen stabile Bindungen erforderlich sind.
Wirkstoffabgabe
Der hydrophile PEG-Spacer in this compound erhöht die Löslichkeit in wässrigen Medien {svg_9} {svg_10}. Diese Eigenschaft ist vorteilhaft bei Anwendungen in der Wirkstoffabgabe, bei denen die Löslichkeit ein limitierender Faktor sein kann.
Antikörper-Wirkstoff-Konjugate (ADCs)
This compound kann bei der Herstellung von ADCs verwendet werden {svg_11}. Die Fähigkeit, stabile Bindungen zu bilden, macht es zu einer geeigneten Wahl für die Konjugation von Antikörpern mit zytotoxischen Wirkstoffen.
Vernetzung
This compound ist ein Vernetzer, der eine Aminooxygruppe und eine Azidgruppe enthält {svg_12}. Es kann verwendet werden, um Vernetzungen in einer Vielzahl von biologischen und chemischen Strukturen zu erzeugen.
Protein-PEGylierung
Obwohl dies in den Suchergebnissen nicht direkt erwähnt wird, deuten die Eigenschaften von this compound auf eine mögliche Verwendung bei der Protein-PEGylierung hin. PEGylierung ist der Prozess der Anbindung von Polyethylenglykol (PEG) an Moleküle und Strukturen, oft Proteine, um ihre Stabilität und Löslichkeit zu verbessern {svg_13}.
Wirkmechanismus
Target of Action
Aminooxy-PEG3-azide is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The compound’s primary targets are molecules containing Alkyne groups , DBCO , or BCN groups .
Mode of Action
Aminooxy-PEG3-azide contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction can also occur with molecules containing DBCO or BCN groups through a process known as Strain-promoted alkyne-azide cycloaddition (SPAAC) .
Biochemical Pathways
The compound’s action primarily affects the intracellular ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The result is the selective degradation of target proteins .
Pharmacokinetics
It’s known that the compound’shydrophilic PEG spacer increases its solubility in aqueous media , which could potentially impact its absorption and distribution within the body.
Result of Action
The primary result of Aminooxy-PEG3-azide’s action is the formation of a stable triazole linkage . This occurs when the compound’s azide group reacts with alkyne, BCN, or DBCO groups via Click Chemistry . The aminooxy group can also be used in bioconjugation, reacting with an aldehyde to form an oxime bond .
Action Environment
It’s worth noting that the compound is recommended for immediate use (within 1 week) due to its reactive and sensitive nature .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Aminooxy-PEG3-azide plays a significant role in biochemical reactions . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Molecular Mechanism
Aminooxy-PEG3-azide is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Eigenschaften
IUPAC Name |
O-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O4/c9-12-11-1-2-13-3-4-14-5-6-15-7-8-16-10/h1-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRXFPCTWIFEOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCON)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

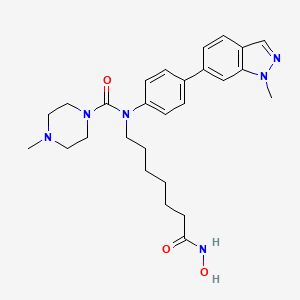


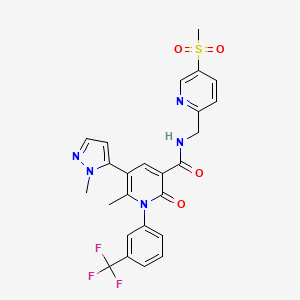

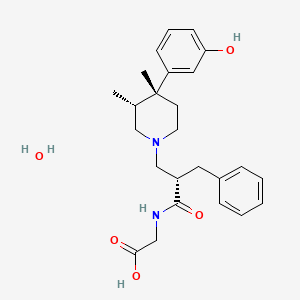
![1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide](/img/structure/B605360.png)
